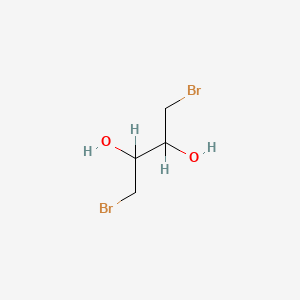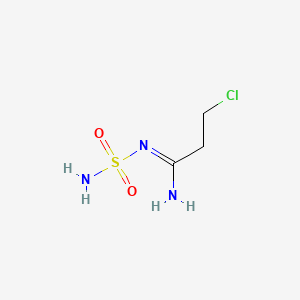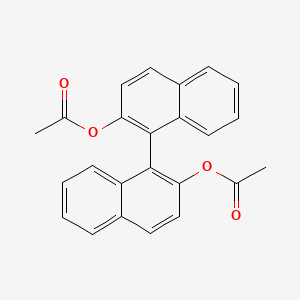![molecular formula C15H11BF2O3 B1141581 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone CAS No. 119634-42-3](/img/structure/B1141581.png)
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a difluoroboryloxy group and a benzo[f]chromen moiety, contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[f]chromen core: This can be achieved through a cyclization reaction of appropriate starting materials, such as 2-hydroxyacetophenone and salicylaldehyde, under acidic or basic conditions.
Introduction of the difluoroboryloxy group: This step involves the reaction of the benzo[f]chromen intermediate with a difluoroborylating agent, such as difluoroborane etherate, in the presence of a suitable base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroboryloxy group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzo[f]chromen moiety can interact with cellular receptors, influencing signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-benzofuran-2-yl)ethanone: A structurally similar compound with a benzofuran core but lacking the difluoroboryloxy group.
3-acetyl-2H-chromen-2-one: Another related compound with a chromen core and an acetyl group.
Uniqueness
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone is unique due to the presence of the difluoroboryloxy group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
1-(1-difluoroboranyloxy-3H-benzo[f]chromen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BF2O3/c1-9(19)12-8-20-13-7-6-10-4-2-3-5-11(10)14(13)15(12)21-16(17)18/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHIKZHICREPOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC1=C(COC2=C1C3=CC=CC=C3C=C2)C(=O)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
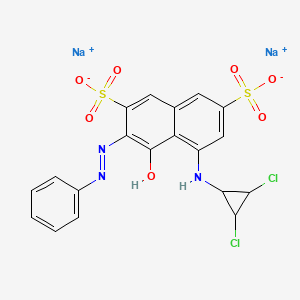
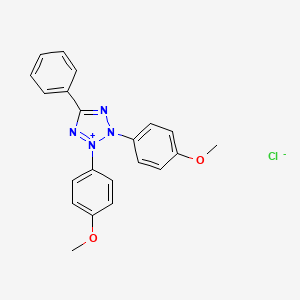
![N-[(2,6-Diethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1141504.png)
